![molecular formula C10H13ClN2 B14176644 Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 919079-42-8](/img/structure/B14176644.png)
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a pyrrolidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- typically involves the chlorination of pyridine derivatives followed by the introduction of the pyrrolidinyl group. One common method is the reaction of pyridine with chlorine in the presence of a catalyst to form 4-chloropyridine. This intermediate can then be reacted with a pyrrolidinyl derivative under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions to form C-C and C-N bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium for coupling reactions
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reagents and conditions used .
科学的研究の応用
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other chloropyridine derivatives such as:
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other chloropyridine derivatives .
特性
CAS番号 |
919079-42-8 |
|---|---|
分子式 |
C10H13ClN2 |
分子量 |
196.67 g/mol |
IUPAC名 |
4-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
InChIキー |
SYOVMUHPOYRFAL-JTQLQIEISA-N |
異性体SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)Cl |
正規SMILES |
CN1CCCC1C2=C(C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


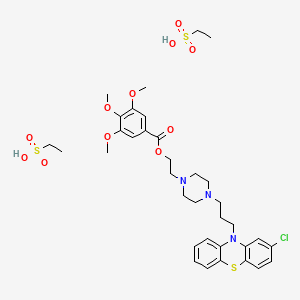
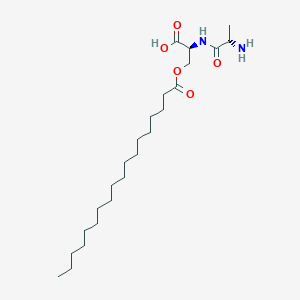
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
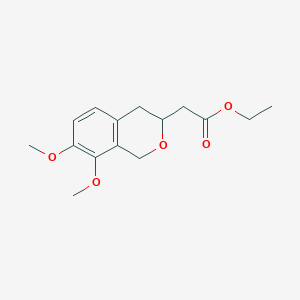
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
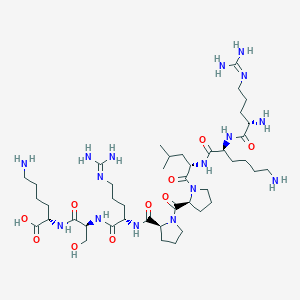

![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
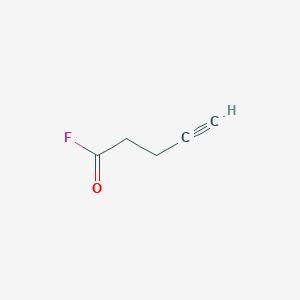
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
